molecular formula C21H23N3O3 B3910319 N'-(4-ethoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

N'-(4-ethoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B3910319
M. Wt: 365.4 g/mol
InChI Key: VLRWCHUISUKXQQ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-ethoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as ethyl 4-[(4-methylphenyl)amino]-1-(4-ethoxybenzylidene)-5-pyrrolidin-3-ylcarbonyl]piperazine-2-carboxylate. In

Scientific Research Applications

N'-(4-ethoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been studied for its potential applications in the development of new drugs. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of N'-(4-ethoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N'-(4-ethoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide exhibits anti-inflammatory and antioxidant effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(4-ethoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments include its high purity and yield, as well as its potential applications in the development of new drugs. However, the limitations of using this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of N'-(4-ethoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new drugs based on the structure of this compound.
3. Investigation of the potential use of this compound in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
4. Exploration of the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Investigation of the toxicity and safety of this compound in animal models and humans.
In conclusion, N'-(4-ethoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a chemical compound that has shown promising results in scientific research. Its potential applications in the development of new drugs and its anti-inflammatory, antioxidant, and anticancer properties make it a compound of interest for future research. Further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

properties

IUPAC Name

N-[(Z)-(4-ethoxyphenyl)methylideneamino]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-27-19-10-6-16(7-11-19)13-22-23-21(26)17-12-20(25)24(14-17)18-8-4-15(2)5-9-18/h4-11,13,17H,3,12,14H2,1-2H3,(H,23,26)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRWCHUISUKXQQ-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(4-ethoxyphenyl)methylideneamino]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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